Dimethyl tetradecanedioate
Overview
Description
Dimethyl tetradecanedioate is a chemical compound with the formula C16H30O4 . It is also known by other names such as Tetradecanedioic acid, dimethyl ester, and 1,14-Dodecanedicarboxylic acid dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl tetradecanedioate consists of 16 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . The molecular weight is 286.4070 .
Physical And Chemical Properties Analysis
Dimethyl tetradecanedioate is a solid at room temperature . It has a molecular weight of 286.41 .
Scientific Research Applications
Overview
Dimethyl tetradecanedioate is a chemical compound with a range of scientific applications. The following paragraphs provide an overview of its various uses in research, excluding aspects related to drug use, dosage, or side effects.
Neuroprotective and Immunomodulatory Properties
Research has shown that compounds similar to dimethyl tetradecanedioate, such as dimethyl fumarate, display neuroprotective and immunomodulatory properties. These are especially relevant in the context of multiple sclerosis (MS). Dimethyl fumarate has been indicated for the treatment of relapsing forms of MS and relapsing-remitting MS (RRMS). Clinical trials have demonstrated its efficacy in reducing clinical relapse and disease activity, as well as in reducing disability progression in RRMS patients (Deeks, 2016). Additionally, dimethyl fumarate has been found to activate transcriptional pathways involved in cellular responses to oxidative stress (Burness & Deeks, 2014).
Bibliometric Insights
A bibliometric evaluation of articles on dimethyl fumarate has provided insights into the evolving trends and characteristics of research in this field. This study highlights the growing interest and significance of research on compounds like dimethyl tetradecanedioate, particularly in the fields of neurosciences/neurology and chemistry (García-Fernández et al., 2021).
Chemical and Pharmaceutical Applications
Dimethyl tetradecanedioate, similar to dimethyl sulfoxide (DMSO), is used in various pharmacological studies. DMSO, for instance, has been reported to have effects on glutamate responses in neurons, suggesting potential applications in neuroscience research and therapeutic interventions for neurodegenerative conditions (Lu & Mattson, 2001).
Polymer Science and Catalytic Reactions
In the field of polymer science, dimethyl 1,19-nonadecanedioate, which is structurally related to dimethyl tetradecanedioate, is produced from natural oils through catalytic reactions. This compound is used as a precursor in polymer production, showcasing the utility of dimethyl tetradecanedioate derivatives in material science (Furst et al., 2012).
Safety And Hazards
Dimethyl tetradecanedioate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
dimethyl tetradecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJFDFNNEAPGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063681 | |
Record name | Tetradecanedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl tetradecanedioate | |
CAS RN |
5024-21-5 | |
Record name | 1,14-Dimethyl tetradecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5024-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl tetradecanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005024215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl tetradecanedioate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecanedioic acid, 1,14-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl tetradecanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL TETRADECANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GWB0779K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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